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Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Cyanophenoxy)acetic acid,

detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its

putative biological role based on its structural class. This document is intended to serve as a

valuable resource for professionals engaged in chemical research, drug discovery, and

agrochemical development.

Chemical Identity: IUPAC Name and Synonyms
The compound with the common name (4-Cyanophenoxy)acetic acid is systematically

named according to the International Union of Pure and Applied Chemistry (IUPAC)

nomenclature.

IUPAC Name: 2-(4-cyanophenoxy)acetic acid[1]

Synonyms: This compound is also known by several other names and identifiers, which are

frequently encountered in chemical databases and commercial listings:

(4-Cyanophenoxy)acetic acid[1]

4-Cyanophenoxyacetic acid[1]

(4-Cyano-phenoxy)-acetic acid[1]
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Acetic acid, (4-cyanophenoxy)-[1]

NSC 4161

Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-cyanophenoxy)acetic acid is

presented in the table below. These properties are crucial for understanding the compound's

behavior in various experimental and biological systems.

Property Value Source

Molecular Formula C₉H₇NO₃ PubChem[1]

Molecular Weight 177.16 g/mol PubChem[1]

Melting Point 143-144 °C CAS Common Chemistry[2]

pKa

Not experimentally determined;

estimated to be similar to other

phenoxyacetic acids (e.g., 4-

Chlorophenoxyacetic acid pKa

= 3.56)

Inferred from related

compounds[3]

XLogP3 0.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 3 PubChem

Experimental Protocol: Synthesis via Williamson
Ether Synthesis
The Williamson ether synthesis is a reliable and widely applicable method for the preparation of

ethers. For the synthesis of 2-(4-cyanophenoxy)acetic acid, this involves the reaction of 4-

cyanophenol with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.
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Reaction Scheme:

Materials:
4-Cyanophenol

Chloroacetic acid

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), concentrated

Diethyl ether

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Distilled water

Equipment:
Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Büchner funnel and flask

Standard laboratory glassware

pH indicator paper

Procedure:
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Deprotonation of 4-Cyanophenol: In a round-bottom flask equipped with a magnetic stirrer,

dissolve a specific molar equivalent of 4-cyanophenol in an aqueous solution of sodium

hydroxide (2 equivalents). Stir the mixture until the phenol is completely dissolved, forming

the sodium 4-cyanophenoxide salt.

Nucleophilic Substitution: To the solution of sodium 4-cyanophenoxide, add a slight molar

excess (1.1 equivalents) of chloroacetic acid.

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with

continuous stirring. The reaction progress can be monitored by thin-layer chromatography

(TLC). The reaction is typically complete within 2-4 hours.

Work-up and Extraction:

After the reaction is complete, allow the mixture to cool to room temperature.

Acidify the reaction mixture with concentrated hydrochloric acid until the pH is

approximately 2. This will protonate the carboxylic acid and any unreacted phenoxide.

Transfer the acidified mixture to a separatory funnel and extract the product into diethyl

ether. Perform the extraction three times with equal volumes of diethyl ether.

Combine the organic layers and wash with brine (saturated NaCl solution).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent.

Purification:

Evaporate the solvent from the dried organic layer under reduced pressure to obtain the

crude product.

The crude 2-(4-cyanophenoxy)acetic acid can be purified by recrystallization from hot

water or a suitable organic solvent system (e.g., ethanol/water).

Characterization: The identity and purity of the final product should be confirmed by

analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass
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spectrometry.

Biological Activity and Signaling Pathway
Putative Mechanism of Action: Synthetic Auxin
(4-Cyanophenoxy)acetic acid belongs to the class of phenoxyacetic acids, many of which are

known to exhibit biological activity as synthetic auxins.[4][5][6] Natural auxins, such as indole-3-

acetic acid (IAA), are critical plant hormones that regulate numerous aspects of plant growth

and development. Synthetic auxins mimic the action of IAA, often with greater stability and

potency, leading to their widespread use as herbicides.[7][8]

At the molecular level, the auxin signaling pathway is initiated by the binding of auxin to a co-

receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING

F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional

repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent

degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the

inhibition of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate

the expression of auxin-responsive genes. The resulting changes in gene expression lead to

the physiological effects associated with auxin action.[9][10]

Given its structural similarity to known auxin herbicides like 2,4-D, it is highly probable that (4-
Cyanophenoxy)acetic acid exerts its biological effects through the auxin signaling pathway,

leading to unregulated plant growth and, at higher concentrations, herbicidal effects.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of 2-(4-
cyanophenoxy)acetic acid.
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Caption: Workflow for the Williamson Ether Synthesis.

Auxin Signaling Pathway
This diagram provides a simplified overview of the canonical auxin signaling pathway, the likely

target of (4-Cyanophenoxy)acetic acid.
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Caption: Simplified Auxin Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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